(S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid
Overview
Description
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the functional groups, bonding, and arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, acidity or basicity, reactivity, etc .Scientific Research Applications
NMR Spectroscopy Probes
The synthesis of perfluoro-tert-butyl derivatives of amino acids, such as (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, demonstrates the utility of highly fluorinated amino acids in creating sensitive NMR spectroscopy probes. These compounds, synthesized with Fmoc protection, exhibit unique conformational preferences that are detectable by 19F NMR due to the presence of chemically equivalent fluorines, making them valuable for studies in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Peptide Synthesis
The Fmoc group, a common protective group in peptide synthesis, facilitates the incorporation of amino acids into peptides. The synthesis of peptides containing perfluorinated amino acids, such as Fmoc-perfluoro-tert-butyl tyrosine, enhances their detection by NMR spectroscopy, even at low concentrations. This is due to the sharp singlet produced by the fluorines in 19F NMR, highlighting the role of these amino acids in advancing peptide synthesis technologies (Tressler & Zondlo, 2016).
Material Fabrication
Fmoc-modified amino acids and short peptides, owing to their self-assembly properties and hydrophobicity, find applications in fabricating functional materials. These bio-inspired building blocks, including Fmoc-modified trifluorobutanoic acid derivatives, contribute to the development of materials with potential in cell cultivation, bio-templating, and drug delivery (Tao et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXAGGMJPEDDU-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139543 | |
Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1310680-31-9 | |
Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.